molecular formula C15H11ClN2O2S2 B3489041 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE

Cat. No.: B3489041
M. Wt: 350.8 g/mol
InChI Key: KNALWEKKKAJFCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE is a compound that belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrobromic acid, acetic acid, and various amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily by inhibiting Factor Xa, an enzyme crucial for blood coagulation. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots . This mechanism makes it a promising candidate for the treatment and prevention of thromboembolic diseases.

Comparison with Similar Compounds

Similar compounds include other Factor Xa inhibitors such as rivaroxaban and apixaban. Compared to these, 5-CHLORO-N-[4-(4-METHOXYPHENYL)-13-THIAZOL-2-YL]THIOPHENE-2-CARBOXAMIDE offers unique structural features that may enhance its binding affinity and specificity for Factor Xa . Other similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and potential therapeutic applications.

Properties

IUPAC Name

5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S2/c1-20-10-4-2-9(3-5-10)11-8-21-15(17-11)18-14(19)12-6-7-13(16)22-12/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNALWEKKKAJFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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